1,4-Diiodo-2,5-bis(octyloxy)benzene
Overview
Description
1,4-Diiodo-2,5-bis(octyloxy)benzene is an organic compound with the molecular formula C22H36I2O2. It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and two octyloxy groups are substituted at the 2 and 5 positions. This compound is known for its applications in organic synthesis and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diiodo-2,5-bis(octyloxy)benzene can be synthesized through a multi-step process. One common method involves the iodination of 2,5-dihydroxybenzene followed by the alkylation of the hydroxyl groups with octyl bromide. The iodination step typically uses iodine and an oxidizing agent such as sodium iodate in an acidic medium. The alkylation step is carried out using a strong base like potassium carbonate in a suitable solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Diiodo-2,5-bis(octyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Heck and Sonogashira reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Heck Reaction: Palladium catalysts, bases like triethylamine, and solvents such as dimethylformamide.
Sonogashira Reaction: Palladium and copper catalysts, bases like triethylamine, and solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1,4-diazido-2,5-bis(octyloxy)benzene, while the Heck reaction with styrene produces 1,4-distyryl-2,5-bis(octyloxy)benzene.
Scientific Research Applications
1,4-Diiodo-2,5-bis(octyloxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and polymers.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Nanotechnology: It is used in the fabrication of nanostructured materials and devices.
Mechanism of Action
The mechanism of action of 1,4-diiodo-2,5-bis(octyloxy)benzene depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In materials science, its unique structural properties contribute to the electronic and optical characteristics of the materials it is incorporated into. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
1,4-Diiodo-2,5-bis(octyloxy)benzene can be compared with other similar compounds such as:
1,4-Dibromo-2,5-bis(octyloxy)benzene: Similar structure but with bromine atoms instead of iodine. It has different reactivity and applications.
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Contains cyano groups instead of iodine, leading to different chemical properties and uses.
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene:
The uniqueness of this compound lies in its iodine substituents, which provide distinct reactivity patterns and enable its use in a wide range of chemical transformations and applications.
Properties
IUPAC Name |
1,4-diiodo-2,5-dioctoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36I2O2/c1-3-5-7-9-11-13-15-25-21-17-20(24)22(18-19(21)23)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJMVBFLAJFWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462158 | |
Record name | 1,4-Diiodo-2,5-bis(octyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145483-68-7 | |
Record name | 1,4-Diiodo-2,5-bis(octyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.